Tiludronsäure
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Tiludronsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Medizin: Die Verbindung wird zur Behandlung von Knochenerkrankungen wie Morbus Paget und Osteoporose eingesetzt.
Wirkmechanismus
This compound übt ihre Wirkung aus, indem sie Osteoklasten hemmt, die primären Zellen, die für den Knochenabbau verantwortlich sind . Es ist ein nicht-stickstoffhaltiges Bisphosphonat, das von Osteoklasten zu Verbindungen metabolisiert wird, die einen Teil des Adenosintriphosphat (ATP)-Moleküls ersetzen, wodurch es nicht mehr funktionsfähig ist . Diese nicht-funktionsfähigen Moleküle hemmen dann ATP in der Zelle kompetitiv, reduzieren die Zellenergie und führen zu Apoptose . Niedrigere Osteoklastenspiegel reduzieren anschließend den Grad des Knochenabbaus und des Umsatzes .
Wirkmechanismus
Tiludronic acid, also known as Tiludronate, is a bisphosphonate used for the treatment of Paget’s disease of bone . Here is a detailed overview of its mechanism of action:
Target of Action
The primary target of Tiludronic acid is osteoclasts , the cells responsible for the breakdown of bone required for bone remodeling . By inhibiting these cells, Tiludronic acid prevents the resorption of bone .
Mode of Action
Tiludronic acid is taken into the bone where it binds to hydroxyapatite . Bone resorption by osteoclasts causes local acidification, releasing the bisphosphonate, which is then taken into the osteoclast by fluid-phase endocytosis . Endocytic vesicles become acidified, releasing bisphosphonates into the cytosol of osteoclasts where they act .
Biochemical Pathways
Non-nitrogenous bisphosphonates like Tiludronic acid are metabolized by osteoclasts to compounds that replace a portion of the adenosine triphosphate (ATP) molecule, rendering it non-functional . These non-functional molecules then competitively inhibit ATP in the cell, reducing cell energy and leading to apoptosis . This results in decreased levels of osteoclasts, subsequently reducing the degree of breakdown of bone and bone turnover .
Pharmacokinetics
Tiludronic acid has an oral bioavailability of 2-11% with an average of 6% . A single 400mg dose of Tiludronic acid reaches a C max of 3.35±1.07mg/L, with a T max of 1.7—0.9h, and an AUC of 27.2±9.0mg*h/L . The duration of action is quite long due to the slow clearance from the bone, and the therapeutic window is wide .
Result of Action
The inhibition of osteoclasts by Tiludronic acid leads to a reduction in bone resorption . This results in a decrease in the degree of breakdown of bone and bone turnover . The disruption of the podosomes causes osteoclasts to detach from bones, preventing bone resorption .
Action Environment
The action of Tiludronic acid is influenced by the environment within the bone. The acidification caused by bone resorption by osteoclasts is a key factor in the release of the bisphosphonate and its subsequent uptake by osteoclasts . The slow clearance from the bone also contributes to the long duration of action .
Biochemische Analyse
Biochemical Properties
Tiludronic acid plays a crucial role in biochemical reactions by inhibiting osteoclast activity. It interacts with enzymes such as protein-tyrosine-phosphatase, leading to the disruption of the cytoskeletal ring structure of osteoclasts . This interaction causes osteoclasts to detach from the bone surface, thereby inhibiting bone resorption . Additionally, tiludronic acid inhibits the osteoclastic proton pump, further reducing bone resorption .
Cellular Effects
Tiludronic acid affects various cell types and cellular processes. It primarily influences osteoclasts by reducing their activity and inducing apoptosis . This reduction in osteoclast activity leads to decreased bone resorption and turnover . Tiludronic acid also impacts cell signaling pathways by inhibiting the production of non-hydrolysable, cytotoxic ATP-analogue metabolites . This inhibition reduces cellular energy levels, leading to osteoclast apoptosis .
Molecular Mechanism
The molecular mechanism of tiludronic acid involves its binding interactions with osteoclasts. Tiludronic acid is metabolized by osteoclasts to compounds that replace a portion of the adenosine triphosphate (ATP) molecule, making it non-functional . These non-functional molecules competitively inhibit ATP in the cell, reducing cell energy and leading to apoptosis . Additionally, tiludronic acid inhibits the osteoclastic proton pump and disrupts the cytoskeletal ring structure, further inhibiting bone resorption .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tiludronic acid change over time. The compound has a long duration of action due to its slow clearance from the bone . This slow clearance results in a prolonged therapeutic window . Patients should be counseled regarding the risk of upper gastrointestinal mucosal irritation and gastric and duodenal ulcers . Long-term studies have shown that tiludronic acid remains effective in reducing bone resorption over extended periods .
Dosage Effects in Animal Models
The effects of tiludronic acid vary with different dosages in animal models. In horses, a dose of 0.1 mg/kg per day for 10 days has been shown to be effective in treating navicular disease . Higher doses, such as 1 mg/kg, produce immediate inhibitory effects on bone resorption . At high doses, tiludronic acid can cause adverse effects such as colic, tachycardia, and electrolyte disturbances . In rats, doses ranging from 0.5 to 50 mg/kg have shown dose-dependent inhibitory activity on bone resorption .
Metabolic Pathways
Tiludronic acid is involved in several metabolic pathways. It blocks some of the osteoclast metabolic pathways, including the production of non-hydrolysable, cytotoxic ATP-analogue metabolites . This inhibition reduces osteoclast activity and bone resorption . Additionally, tiludronic acid inhibits the organization of the cytoskeleton required for osteoclast activation and the osteoclastic proton pumps .
Transport and Distribution
Tiludronic acid is widely distributed within cells and tissues. It is approximately 90% protein-bound in serum, mostly to albumin . The compound is rapidly cleared from the blood and stored in the bone, where it preferentially binds to active remodeling sites by attaching to hydroxyapatite crystals . The distribution of tiludronic acid in the bone is not uniform, with greater binding in cancellous bone than in cortical bone .
Subcellular Localization
Tiludronic acid localizes primarily to bone tissue, where it exerts its inhibitory effects on osteoclasts . The compound binds to hydroxyapatite crystals in the bone, targeting active remodeling sites . This localization is crucial for its function in inhibiting bone resorption and reducing osteoclast activity .
Vorbereitungsmethoden
Tiludronsäure kann durch verschiedene synthetische Wege synthetisiert werden. Eine gängige Methode beinhaltet die Reaktion von 4-Chlorbenzylchlorid mit Thioharnstoff zur Bildung von 4-Chlorbenzylthioharnstoff, der dann mit Phosphortrichlorid und Phosphorsäure zu this compound umgesetzt wird . Die Reaktionsbedingungen umfassen typischerweise Erhitzen und die Verwendung von Lösungsmitteln wie Toluol oder Xylol . Industrielle Produktionsverfahren können variieren, folgen aber im Allgemeinen ähnlichen Synthesewegen mit Optimierungen für die großtechnische Produktion .
Analyse Chemischer Reaktionen
Tiludronsäure unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere am Chloratom am aromatischen Ring.
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Reagenzien und Bedingungen ab .
Vergleich Mit ähnlichen Verbindungen
Tiludronsäure gehört zur gleichen Familie der nicht-stickstoffhaltigen Bisphosphonate wie Etidronat und Clodronat . Im Vergleich zu diesen Verbindungen hat this compound eine höhere relative Potenz . Beispielsweise hat Etidronat eine relative Potenz von 1, während this compound eine relative Potenz von 10 hat . Andere ähnliche Verbindungen umfassen Pamidronat, Alendronat, Ibandronat, Risedronat und Zoledronat . Jede dieser Verbindungen hat unterschiedliche Potenzen und spezifische Anwendungen bei der Behandlung von Knochenerkrankungen .
Eigenschaften
IUPAC Name |
[(4-chlorophenyl)sulfanyl-phosphonomethyl]phosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClO6P2S/c8-5-1-3-6(4-2-5)17-7(15(9,10)11)16(12,13)14/h1-4,7H,(H2,9,10,11)(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJJVAGXPKPDRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC(P(=O)(O)O)P(=O)(O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClO6P2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
149845-07-8 (disodium) | |
Record name | Tiludronic acid [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089987064 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10237966 | |
Record name | Tiludronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10237966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Tiludronate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015265 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
6.97e+00 g/L | |
Record name | Tiludronate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015265 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Bisphosphonates are taken into the bone where they bind to hydroxyapatite. Bone resorption by osteoclasts causes local acidification, releasing the bisphosphonate, which is taken into the osteoclast by fluid-phase endocytosis. Endocytic vesicles become acidified, releasing bisphosphonates into the cytosol of osteoclasts where they act. Osteoclasts mediate resorption of bone. When osteoclasts bind to bone they form podosomes, ring structures of F-actin. Tiludronate inhibits protein-tyrosine-phosphatase, which increases tyrosine phosphorylation, and disrupts podosome formation. Tiludronic acid also inhibits V-ATPases in the osteoclast, though the exact subunits are unknown, preventing F-actin from forming podosomes. Disruption of the podosomes causes osteoclasts to detach from bones, preventing bone resorption. | |
Record name | Tiludronic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01133 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
89987-06-4 | |
Record name | Tiludronate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89987-06-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tiludronic acid [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089987064 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tiludronic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01133 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tiludronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10237966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phosphonic acid, P,P'-[[(4-chlorophenyl)thio]methylene]bis | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TILUDRONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PNS59HP4Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Tiludronate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015265 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.